molecular formula C18H19FN2O4S B2822480 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 955596-00-6

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2822480
CAS No.: 955596-00-6
M. Wt: 378.42
InChI Key: CIIOGVHQDUPGRC-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is an organic compound with potential applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique chemical structure, which includes a tetrahydroisoquinoline core, an acetyl group, a fluoro-substituted benzene ring, and a methoxybenzenesulfonamide moiety.

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the acetyl group and the fluoro-substituted benzene ring. The final step involves the attachment of the methoxybenzenesulfonamide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions and achieve high yields.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its unique chemical structure. In medicine, it has shown promise in preclinical studies for its potential to target specific molecular pathways involved in disease processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide and N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide. These compounds share the tetrahydroisoquinoline core but differ in the substituents attached to the core, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12(22)21-8-7-13-3-4-15(9-14(13)11-21)20-26(23,24)16-5-6-18(25-2)17(19)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIOGVHQDUPGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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